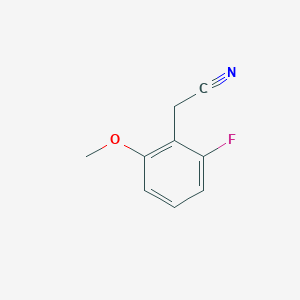

2-(2-Fluoro-6-methoxyphenyl)acetonitrile

Description

2-(2-Fluoro-6-methoxyphenyl)acetonitrile (CAS: 850565-37-6) is a nitrile-containing aromatic compound with a fluorine atom at the 2-position and a methoxy group at the 6-position of the phenyl ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTMDGUTWAQZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381387 | |

| Record name | 2-(2-fluoro-6-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-18-5 | |

| Record name | 2-Fluoro-6-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-fluoro-6-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-methoxyphenyl)acetonitrile typically involves the reaction of 2-fluoro-6-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluoro and methoxy groups on the aromatic ring.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the functional groups attached to the aromatic ring or the acetonitrile group.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield carboxylic acids or aldehydes.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in organic synthesis. It is often utilized in the development of pharmaceuticals due to its ability to modify biological activity through structural variations. The presence of the fluoro and methoxy groups allows for enhanced interaction with biological targets, making it a versatile precursor for various drug candidates.

Synthesis Methods

- The synthesis typically involves reacting 2-fluoro-6-methoxybenzyl chloride with sodium cyanide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. This method ensures high yields and purity of the desired acetonitrile derivative.

Biological Research

Enzyme Interaction Studies

- Research has indicated that 2-(2-Fluoro-6-methoxyphenyl)acetonitrile can inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of tankyrase enzymes, which are implicated in cancer progression. This property makes it a candidate for further investigation in cancer therapeutics.

Cytotoxicity Assays

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. When tested alongside chemotherapeutic agents like doxorubicin and cisplatin, it revealed potential synergistic effects that enhance cell death in targeted cancer cells. These findings suggest its utility as an adjunct therapy in cancer treatment.

Pharmacological Evaluation

- Pharmacological assessments have been conducted to evaluate the compound's efficacy as a therapeutic agent. These studies often involve receptor binding assays to determine its activity on neurotransmitter receptors, such as serotonin receptors, highlighting its potential role in neuropharmacology.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is used to produce specialty chemicals with specific properties tailored for applications in agrochemicals and material science. Its unique chemical structure allows for the development of compounds with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The acetonitrile group can also participate in various chemical reactions, contributing to the compound’s overall mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

- The similarity score of 1.00 for 3-Fluoro-4-methoxyphenylacetonitrile (CAS: 404-90-0) likely reflects identical functional groups (nitrile, methoxy, fluorine) rather than substitution patterns, as positional isomers exhibit distinct reactivity .

- Ethoxy-substituted analogs (e.g., 4-Ethoxy-2,3-difluorobenzonitrile) show higher molecular weights and lipophilicity, impacting solubility and bioavailability .

Electronic and Quantum Chemical Properties

Density Functional Theory (DFT) studies on structurally related compounds (e.g., coumarin-acetonitrile hybrids) reveal:

- Non-planar Molecular Structures: Substituents like methoxy and fluorine disrupt planarity, influencing conjugation and charge distribution .

- HOMO-LUMO Distributions : In analogs, HOMO orbitals localize on electron-rich aromatic rings, while LUMO orbitals occupy nitrile and electron-deficient regions, dictating nucleophilic/electrophilic reactivity .

Biological Activity

2-(2-Fluoro-6-methoxyphenyl)acetonitrile is an organic compound characterized by the molecular formula C9H8FNO. This compound features a unique substitution pattern that includes a fluoro group and a methoxy group on the aromatic ring, which significantly influences its biological activity. It is primarily utilized in chemical synthesis, particularly in pharmaceutical and agrochemical applications, due to its ability to interact with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The fluoro and methoxy substitutions enhance the compound's binding affinity and specificity, allowing it to modulate various biochemical pathways. The acetonitrile moiety can also participate in nucleophilic reactions, contributing to its overall biological effects .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies indicate its potential role in inhibiting tankyrase enzymes, which are implicated in various cancer pathways .

- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested alongside chemotherapeutic agents like doxorubicin and cisplatin, revealing potential synergistic effects that enhance cell death in targeted cancer cells .

- Pharmacological Evaluation : A series of pharmacological evaluations have been conducted to assess the compound's efficacy as a potential therapeutic agent. These studies often involve receptor binding assays and functional assays to determine its agonistic or antagonistic properties on neurotransmitter receptors, such as serotonin receptors .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other acetonitrile derivatives. The following table summarizes the differences in biological activity among structurally similar compounds:

| Compound Name | Fluoro Position | Methoxy Position | Notable Activity |

|---|---|---|---|

| This compound | 2 | 6 | Inhibits tankyrase; cytotoxic to cancer cells |

| 2-(4-Fluoro-3-methoxyphenyl)acetonitrile | 4 | 3 | Moderate enzyme inhibition; lower cytotoxicity |

| 2-(2-Fluoro-4-methoxyphenyl)acetonitrile | 2 | 4 | Less effective against cancer cell lines |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position and methoxy group at the 6-position on the aromatic ring enable regioselective substitution reactions.

Fluoro Group Reactivity

-

The C–F bond undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with amines or alkoxides replaces fluorine with nucleophiles (e.g., –NH2, –OR) (Table 1).

-

Example Reaction :

This reaction proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing nitrile group .

Methoxy Group Reactivity

-

The methoxy group can undergo demethylation under acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives.

Nitrile Group Transformations

The acetonitrile moiety participates in diverse reactions:

Hydrolysis

-

Acidic hydrolysis converts the nitrile to a carboxylic acid:

-

Alkaline hydrolysis yields amides or ammonium salts depending on conditions.

Reduction

-

Catalytic hydrogenation (H2/Pd-C) reduces the nitrile to a primary amine:

Coupling Reactions

The aromatic ring facilitates cross-coupling reactions (Table 2):

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C | Biaryl derivatives | 75–85% |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K2CO3, DMSO | Aryl ethers/amines | 60–70% |

Cyclization and Ring-Forming Reactions

The nitrile group participates in cyclocondensation reactions:

-

Example : Reaction with hydroxylamine forms 5-membered imidazole derivatives under basic conditions .

-

Mechanism :

-

Nucleophilic attack by hydroxylamine on the nitrile carbon.

-

Cyclization via intramolecular dehydration.

-

Comparative Reactivity with Analogues

The substitution pattern significantly impacts reactivity (Table 3):

| Compound | Fluoro Position | Methoxy Position | Reactivity Trend |

|---|---|---|---|

| This compound | 2 | 6 | Highest SNAr activity due to ortho-F |

| 2-(4-Fluoro-3-methoxyphenyl)acetonitrile | 4 | 3 | Moderate reactivity |

| 2-(2-Fluoro-4-methoxyphenyl)acetonitrile | 2 | 4 | Lower steric hindrance |

Key Reaction Data

Suzuki–Miyaura Coupling Optimization :

| Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh3)4 | None | DMF/H2O | 80°C | 82% |

| Pd(OAc)2 | SPhos | Toluene/H2O | 100°C | 78% |

Demethylation Conditions :

-

HBr (48%), AcOH, reflux, 6 h → 92% conversion to phenolic derivative.

This compound’s versatility in substitution, coupling, and functional group transformations underscores its importance in synthetic chemistry. Its unique substitution pattern enables precise control over reactivity, making it invaluable in targeted synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-fluoro-6-methoxyphenyl)acetonitrile, and how can purity be validated?

- Methodology :

- Synthesis : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, describes a stepwise synthesis involving fluoro- and methoxy-substituted intermediates under controlled conditions (e.g., THF solvent, NaH activation, and temperature control at 70°C).

- Purification : Column chromatography or recrystallization is typically used. specifies a purity of >97.0% (GC) for similar acetonitrile derivatives, validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

- Validation : Purity should be confirmed using GC, HPLC, or NMR spectroscopy. For structural confirmation, H/F NMR and IR spectroscopy are critical to verify the fluorine and nitrile groups.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coats) in a fume hood. highlights hazards (e.g., H226: flammable liquid, H315: skin irritation) and recommends avoiding heat/open flames .

- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen), as indicated in for structurally related compounds .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of fluorine substitution in arylacetonitrile synthesis?

- Methodology :

- Directing Groups : Use methoxy or boronic acid groups (e.g., 2-fluoro-6-methoxy phenylboronic acid in ) to direct electrophilic substitution .

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can enhance regiocontrol. employs such methods for constructing fluoro-methoxy aromatic cores .

- Data Analysis : Compare reaction yields and byproduct profiles under varying catalysts (Pd vs. Cu) or solvents (THF vs. DMF) using LC-MS.

Q. How can computational modeling aid in predicting the reactivity of this compound in drug discovery?

- Methodology :

- DFT Calculations : Study electronic effects of the fluorine atom on nitrile reactivity (e.g., charge distribution, frontier orbitals).

- Docking Studies : references MLN8237, a kinase inhibitor containing a 2-fluoro-6-methoxyphenyl group. Model interactions between the nitrile group and target proteins (e.g., Aurora A kinase) using AutoDock or Schrödinger Suite .

- Validation : Correlate computational predictions with experimental IC values from enzymatic assays.

Data Contradiction Analysis

Q. Discrepancies in reported CAS numbers for fluorinated arylacetonitriles: How should researchers resolve them?

- Case Study : lists CAS RNs 914637-31-3 and 672931-28-1 for isomers (2-fluoro-5-methoxy vs. 2-fluoro-6-methoxy). Similar conflicts arise in and .

- Resolution :

- Cross-reference NMR data (e.g., F chemical shifts) and chromatographic retention times.

- Verify via commercial suppliers (e.g., Kanto Reagents in ) or PubChem entries ( ) .

Application-Oriented Questions

Q. What role does the nitrile group play in the bioactivity of fluorinated arylacetonitriles?

- Methodology :

- SAR Studies : Modify the nitrile to amide or carboxylic acid (e.g., 2-(2-fluoro-6-methoxyphenyl)acetic acid in ) and compare bioactivity .

- Mechanistic Probes : Use C-labeled nitrile to track metabolic pathways (e.g., cytochrome P450-mediated oxidation).

Safety and Compliance

Q. What are the environmental and disposal considerations for fluorinated acetonitriles?

- Guidelines :

- Follow EPA/ECHA regulations for halogenated waste. classifies similar compounds as “Harmful” (Xn) with R20/21/22 risk phrases .

- Neutralize nitrile groups with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.